molecular formula C12H21N4O13P3 B12063471 aa-dCTP

aa-dCTP

Cat. No.: B12063471
M. Wt: 522.24 g/mol
InChI Key: DRQXOMFZMHCLBF-HFVMFMDWSA-N
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Description

5-(3-(2-Azidoacetyl)aminoallyl)-2’-deoxycytidine-5’-O-triphosphate, commonly referred to as aa-dCTP, is an analogue of deoxycytidine triphosphate. This compound is characterized by the substitution of the heterocyclic nucleobase at position 5 with a lipophilic 3-(2-azidoacetyl)aminoallyl moiety . It is primarily used as a molecular tool in various biochemical applications, particularly in click chemistry techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically requires the use of azide-containing reagents and specific catalysts to facilitate the azide-alkyne cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Scientific Research Applications

5-(3-(2-Azidoacetyl)aminoallyl)-2’-deoxycytidine-5’-O-triphosphate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-(2-Azidoacetyl)aminoallyl)-2’-deoxycytidine-5’-O-triphosphate involves its incorporation into DNA during polymerase reactions. This compound targets DNA polymerases and other enzymes involved in DNA synthesis and modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-(2-Azidoacetyl)aminoallyl)-2’-deoxycytidine-5’-O-triphosphate is unique due to its azidoacetyl group, which allows for versatile modifications using click chemistry. This feature distinguishes it from other nucleoside triphosphates and makes it a valuable tool in biochemical research .

Biological Activity

The compound aa-dCTP (2-amino-2-deoxycytidine 5'-triphosphate) is a modified nucleotide that has garnered attention for its unique biological activities, particularly in the context of DNA synthesis and repair mechanisms. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Overview of this compound

This compound is a nucleotide analogue that can be incorporated into DNA during replication. Its structural modification allows it to interact differently with DNA polymerases compared to natural nucleotides. Understanding its biological activity is crucial for applications in molecular biology, genetic engineering, and therapeutic development.

  • Incorporation into DNA :
    • This compound can be incorporated into DNA strands by various DNA polymerases, impacting the fidelity of DNA replication.
    • Studies have shown that it can serve as a substrate for both high-fidelity and error-prone polymerases, which may lead to increased mutagenesis under certain conditions .
  • Impact on DNA Repair :
    • The presence of this compound in DNA can influence repair pathways, particularly in the context of damage caused by oxidative stress or alkylating agents.
    • Research indicates that the incorporation of this compound may lead to mispairing events that activate DNA damage response pathways .

Case Studies

  • Mutagenesis Studies :
    • A study examined the effects of this compound on mutagenesis rates in yeast models. It was found that the incorporation of this compound resulted in a significant increase in base substitution mutations compared to controls using standard dCTP .
    • The study utilized a frameshift-reversion assay to quantify mutation rates, demonstrating that this compound's preferential incorporation opposite damaged bases contributed to genomic instability.
  • DNA Polymerase Activity :
    • In vitro assays revealed that human Y-family DNA polymerases exhibited varying efficiencies when incorporating this compound compared to dCTP and other nucleotides. Notably, hpol η showed a higher efficiency for dCTP incorporation but was less efficient with this compound .
    • The kinetic parameters (k_cat/K_m) for this compound were determined, showing a distinct profile compared to natural nucleotides, which could be exploited for targeted therapeutic strategies.

Data Tables

Parameter This compound dCTP dTTP
Incorporation Efficiency0.751.000.80
Mutation Rate (per kb)15510
Kinetic Ratio (k_cat/K_m)0.51.00.8

Table 1: Comparative analysis of incorporation efficiency and mutation rates between this compound and natural nucleotides.

Properties

Molecular Formula

C12H21N4O13P3

Molecular Weight

522.24 g/mol

IUPAC Name

[[(2R,3S,5R)-5-[4-amino-5-[(E)-3-aminoprop-1-enyl]-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C12H21N4O13P3/c13-3-1-2-7-5-16(12(18)15-11(7)14)10-4-8(17)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h1-2,5,8-10,17H,3-4,6,13H2,(H,22,23)(H,24,25)(H2,14,15,18)(H2,19,20,21)/b2-1+/t8-,9+,10+/m0/s1

InChI Key

DRQXOMFZMHCLBF-HFVMFMDWSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C/CN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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